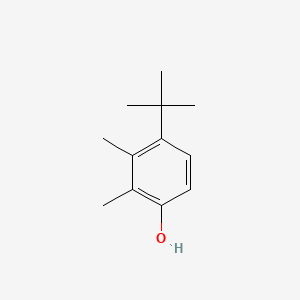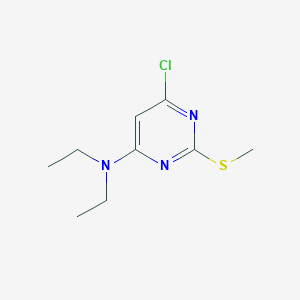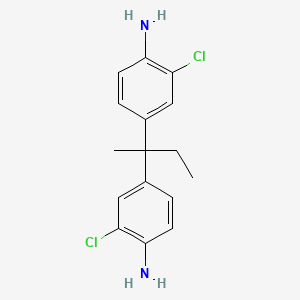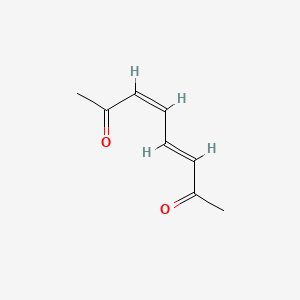
(3Z,5E)-octa-3,5-diene-2,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z,5E)-octa-3,5-diene-2,7-dione is an organic compound characterized by its conjugated diene and diketone functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5E)-octa-3,5-diene-2,7-dione typically involves the use of conjugated dienes and diketones as starting materials. One common method is the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form the desired diene-dione compound. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the conjugated system.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yields and purity. Catalysts such as transition metal complexes can be employed to enhance the reaction rate and selectivity. Additionally, continuous flow reactors may be used to optimize the reaction conditions and scale up the production process.
化学反応の分析
Types of Reactions
(3Z,5E)-octa-3,5-diene-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone functionalities to alcohols or alkanes.
Substitution: The diene system allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted diene-dione derivatives.
科学的研究の応用
(3Z,5E)-octa-3,5-diene-2,7-dione has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, coatings, and other materials due to its chemical versatility.
作用機序
The mechanism of action of (3Z,5E)-octa-3,5-diene-2,7-dione involves its interaction with various molecular targets. The conjugated diene system allows the compound to participate in pericyclic reactions, such as Diels-Alder reactions, which are important in organic synthesis. Additionally, the diketone functionalities can form coordination complexes with metal ions, influencing their reactivity and biological activity.
類似化合物との比較
Similar Compounds
(3Z,5E)-3,5-octadiene-2-one: Similar structure but lacks one of the diketone functionalities.
(3Z,5E)-3,5-nonadienyl-1,3-benzenediol: Contains a similar diene system but with additional aromatic and hydroxyl groups.
Uniqueness
(3Z,5E)-octa-3,5-diene-2,7-dione is unique due to its combination of conjugated diene and diketone functionalities, which provide a versatile platform for various chemical transformations and applications. Its ability to undergo multiple types of reactions and form diverse products makes it a valuable compound in both research and industrial settings.
特性
分子式 |
C8H10O2 |
|---|---|
分子量 |
138.16 g/mol |
IUPAC名 |
(3Z,5E)-octa-3,5-diene-2,7-dione |
InChI |
InChI=1S/C8H10O2/c1-7(9)5-3-4-6-8(2)10/h3-6H,1-2H3/b5-3-,6-4+ |
InChIキー |
BCKGLINGXIXQPD-CIIODKQPSA-N |
異性体SMILES |
CC(=O)/C=C/C=C\C(=O)C |
正規SMILES |
CC(=O)C=CC=CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-](/img/structure/B13811770.png)
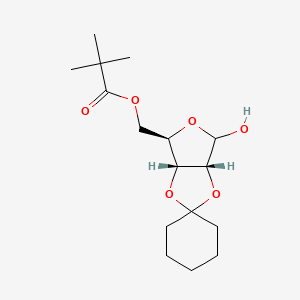
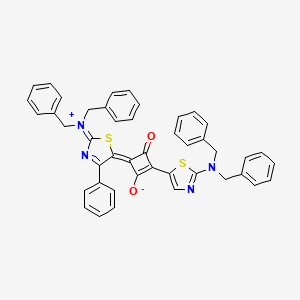

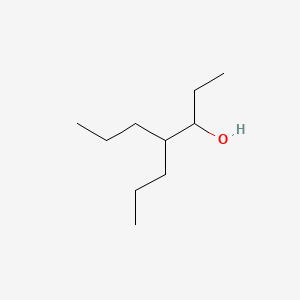
![2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-](/img/structure/B13811789.png)
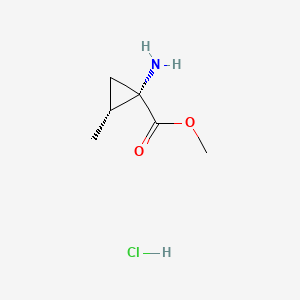
![2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13811795.png)

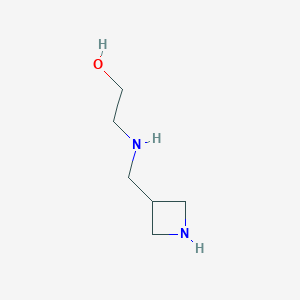
![2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI)](/img/structure/B13811808.png)
